Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate

CAS No.: 1384428-47-0

Cat. No.: VC2576495

Molecular Formula: C12H23N3O4

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384428-47-0 |

|---|---|

| Molecular Formula | C12H23N3O4 |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | acetic acid;tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12;1-2(3)4/h7H,4-6H2,1-3H3,(H3,11,12);1H3,(H,3,4) |

| Standard InChI Key | GXPIKHYVAWZOTD-UHFFFAOYSA-N |

| SMILES | CC(=O)O.CC(C)(C)OC(=O)N1CCCC1C(=N)N |

| Canonical SMILES | CC(=O)O.CC(C)(C)OC(=O)N1CCCC1C(=N)N |

Introduction

Chemical Identity and Structure

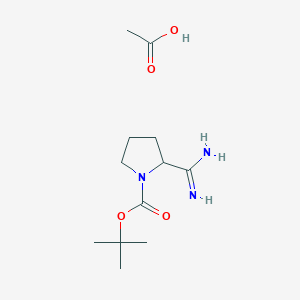

Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate is identified by CAS number 1384428-47-0 and is characterized by its unique molecular structure featuring a pyrrolidine ring system with specific functional group attachments. The pyrrolidine ring serves as the core structural element, with a carbamimidoyl group (C(=N)N) at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen .

The compound exists as a salt, consisting of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate and acetic acid. This composition contributes to its stability and solubility properties, making it suitable for various synthetic applications .

Table 1: Chemical Identity and Properties

| Property | Value |

|---|---|

| CAS Number | 1384428-47-0 |

| Molecular Formula | C₁₂H₂₃N₃O₄ |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | acetic acid;tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12;1-2(3)4/h7H,4-6H2,1-3H3,(H3,11,12);1H3,(H,3,4) |

| Standard InChIKey | GXPIKHYVAWZOTD-UHFFFAOYSA-N |

| SMILES | CC(=O)O.CC(C)(C)OC(=O)N1CCCC1C(=N)N |

| PubChem Compound ID | 71755661 |

The molecular structure consists of several key components: the five-membered pyrrolidine ring, the tert-butoxycarbonyl group which serves as a protecting group for the ring nitrogen, the carbamimidoyl group (an amidine derivative) at the 2-position of the pyrrolidine ring, and the associated acetic acid component that forms the salt .

Applications in Research and Development

Acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its versatility stems from its structural features and functional group arrangement, making it useful in various synthetic contexts.

Pharmaceutical Intermediates

The compound functions as a building block in the synthesis of more complex molecules with potential biological activity. The protected pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. The carbamimidoyl group can serve as a precursor to various nitrogen-containing functionalities, providing a handle for further derivatization in drug development pipelines.

Synthetic Applications

In organic synthesis, this compound offers several advantages:

These features make the compound particularly useful in the creation of chemical libraries for drug discovery programs and in the development of specific synthetic methodologies.

| Parameter | Information |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation) |

| Precautionary Statements | P264-P280-P305+P351+P338-P337+P313 (Wash thoroughly after handling, Wear protective gloves/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing, If eye irritation persists get medical advice/attention) |

| Storage Recommendations | Store in tightly closed containers in a cool, dry place |

| UN Classification | Not specifically classified |

The compound should be handled in accordance with good laboratory practices, including the use of appropriate personal protective equipment such as gloves, laboratory coat, and eye protection. Adequate ventilation should be ensured when working with this material, and contact with skin and eyes should be avoided .

Related Compounds and Structural Analogues

Several structurally related compounds have been identified that share similar features with acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate. Understanding these related compounds provides context for the potential applications and properties of the title compound.

Structural Variations

Notable related compounds include:

-

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate (CAS: 42614596) - The free base form, without the acetic acid component

-

Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride (CAS: 1330529-72-0) - The hydrochloride salt

-

Acetic acid tert-butyl 2-carbamimidoylpiperidine-1-carboxylate (CAS: 2094153-09-8) - The piperidine analogue with a six-membered ring rather than the five-membered pyrrolidine ring

-

Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 177911-87-4) - A related structure with an aminomethyl group instead of the carbamimidoyl group

These structural analogues demonstrate the versatility of the protected heterocyclic framework and the potential for developing a series of related compounds with varying functional properties .

Current Research Status and Future Directions

Research on acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate appears to be primarily focused on its utility as a synthetic intermediate rather than as a subject of extensive biological studies itself. This pattern is common for many chemical building blocks, where their value lies in their contribution to more complex molecules with direct applications .

Research Limitations

The published literature on this specific compound is relatively limited, suggesting several possibilities:

-

Research may be proprietary within pharmaceutical or chemical companies

-

The compound may represent a specialized niche in synthetic chemistry

-

The primary interest may lie in derivatives and products synthesized from this intermediate

These limitations highlight opportunities for further research and publication regarding synthetic methodologies involving this compound, optimization of its preparation, and exploration of novel applications .

Future Research Opportunities

Potential directions for future research involving acetic acid; tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate include:

-

Development of more efficient synthetic routes or scale-up procedures

-

Exploration of novel transformations of the carbamimidoyl functionality

-

Investigation of the compound's utility in specific pharmaceutical syntheses

-

Comparative studies of different salt forms and their properties

-

Structure-activity relationship studies of derivatives in biological systems

These research avenues could expand understanding of the compound's utility and potentially open new applications in medicinal chemistry and organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume